R1530

Kinase Inhibition Angiogenesis Biochemical Assay

Researchers requiring simultaneous mitotic disruption and angiogenesis blockade often resort to combining separate agents with divergent pharmacokinetics. R1530 resolves this by integrating VEGFR2/FGFR1/PDGFRβ inhibition (IC50=10, 28 nM) with PLK4/Aurora A-mediated mitotic checkpoint disruption, inducing polyploidy-driven apoptosis while sparing normal proliferating cells. • Orally bioavailable; validated in androgen-independent prostate cancer (22rv1) and brain metastasis models • ≥98% purity; ambient shipping; long-term storage at -20°C

Molecular Formula C18H14ClFN4O
Molecular Weight 356.8 g/mol
CAS No. 882531-87-5
Cat. No. B1684536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR1530
CAS882531-87-5
SynonymsR1530;  R-1530;  R 1530.
Molecular FormulaC18H14ClFN4O
Molecular Weight356.8 g/mol
Structural Identifiers
SMILESCC1=C2C(=NN1)NC3=CC(=C(C=C3C(=N2)C4=CC=CC=C4Cl)F)OC
InChIInChI=1S/C18H14ClFN4O/c1-9-16-18(24-23-9)21-14-8-15(25-2)13(20)7-11(14)17(22-16)10-5-3-4-6-12(10)19/h3-8H,1-2H3,(H2,21,23,24)
InChIKeyUOVCGJXDGOGOCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





R1530 Procurement Specifications


R1530 is a pyrazolobenzodiazepine-derived, orally bioavailable, dual-acting mitosis/angiogenesis inhibitor (MAI) [1]. Its mechanism uniquely integrates the inhibition of angiogenic receptor tyrosine kinases (RTKs), including VEGFR2, FGFR1, and PDGFRβ, with the induction of cancer cell polyploidy via mitotic checkpoint disruption [2]. This compound was specifically advanced to clinical evaluation (Phase I) due to its optimized profile compared to earlier lead compounds in its series [1].

R1530 Procurement Risk Analysis


Generic substitution with other VEGFR/PDGFR inhibitors (e.g., sunitinib, sorafenib, axitinib) or standard mitotic agents is scientifically unjustified for R1530-targeted applications. R1530's distinct value stems from a specific polypharmacology profile—it simultaneously engages a unique set of mitotic kinases (Aurora A, PLK4) and angiogenic RTKs (VEGFR, FGFR, PDGFR) at defined potencies [1][2]. Furthermore, its mechanism of mitotic disruption, leading to polyploidy and subsequent apoptosis/senescence, is a specialized effect not shared by angiogenesis-specific TKIs or tubulin poisons. The compound's advancement to Phase I clinical trials was contingent on optimizing this specific dual-action profile and its associated ADME properties, which were deficient in earlier chemical leads [3].

R1530 Differentiation Matrix


Dual VEGFR2/FGFR1 Inhibition Potency

R1530 is a highly potent, dual-acting inhibitor of both VEGFR2 and FGFR1, key drivers of tumor angiogenesis. Its balanced inhibitory profile at these targets is a key differentiator from many approved VEGFR inhibitors that lack potent FGFR activity, which can be a mechanism of resistance. In a tetrazolium dye assay, R1530 inhibited VEGFR2 and FGFR1 with IC50 values of 10 nM and 28 nM, respectively [1].

Kinase Inhibition Angiogenesis Biochemical Assay

Kinase Selectivity vs. Lead Compound

R1530 was optimized from an earlier lead compound (Compound 1) to improve its kinase inhibitory profile. A key differentiator is R1530's acquired activity against mitotic kinases Aurora A and Chk2. While both compounds inhibited VEGFR2 and FGFR1, R1530 uniquely gained potent inhibition of Aurora A (IC50 = 58 nM) and Chk2 (IC50 = 24 nM), which are critical for its mitosis-angiogenesis inhibitor (MAI) mechanism [1].

Kinase Selectivity Mitotic Kinase Polypharmacology

Anti-Angiogenic Activity in Cellular Assays

R1530's anti-angiogenic potential is demonstrated by its potent inhibition of growth factor-driven proliferation in human umbilical vein endothelial cells (HUVECs). This functional, cell-based assay confirms that its biochemical kinase inhibition translates to a strong biological effect on angiogenesis. R1530 inhibited VEGF-driven HUVEC proliferation with an IC50 of 49 nM and bFGF-driven HUVEC proliferation with an IC50 of 118 nM [1].

Angiogenesis Endothelial Cell Proliferation HUVEC Assay

Prostate Cancer Xenograft Efficacy Comparison

In a head-to-head preclinical study using the 22rv1 androgen-independent prostate cancer xenograft model, R1530 (2/3 optimal dose) demonstrated superior monotherapy activity compared to docetaxel (2/3 optimal dose) [1]. Specifically, the combination of R1530 and docetaxel resulted in statistically better tumor growth inhibition (TGI) and increased life span (ILS) than either agent alone, with the R1530 and bevacizumab doublet being equally superior to the docetaxel and bevacizumab combination [1].

In Vivo Efficacy Prostate Cancer Combination Therapy Xenograft Model

ADME Profile vs. Lead Compound

R1530 was specifically designed to overcome the unattractive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile of its predecessor, Lead Compound 1, which rendered it unsuitable for human evaluation [1]. While quantitative ADME data for Lead Compound 1 is not fully disclosed, the successful advancement of R1530 to Phase I clinical trials is a direct consequence of its improved pharmacokinetic properties, including oral bioavailability and dose-dependent exposure up to 100 mg/kg in mice [2].

ADME Oral Bioavailability Drug Discovery Lead Optimization

Polyploidy Induction vs. PLK4 Inhibitors

R1530 induces cancer cell polyploidy via a unique mechanism involving PLK4 inhibition and subsequent downregulation of the mitotic checkpoint kinase BubR1 [1]. In a comparative study of PK inhibitors with PLK4 crossover potential, R1530 was identified as one of the compounds predicted to have moderate-to-good brain penetration, unlike the more selective PLK4 inhibitors centrinone and centrinone B, which are predicted to have poor brain exposure [2]. This positions R1530 as a distinct tool for investigating PLK4-mediated polyploidy in CNS-relevant models.

Polyploidy PLK4 Mitotic Checkpoint Mechanism of Action

R1530 Validated Applications


Prostate Cancer In Vivo Efficacy Studies

R1530 is validated for use in preclinical prostate cancer models, including androgen-independent models like 22rv1. Its oral bioavailability and demonstrated monotherapy and combination efficacy with docetaxel and bevacizumab in these models [1] make it a suitable tool compound for evaluating MAI-based therapeutic strategies.

PLK4-Dependent Polyploidy in CNS Cancer Models

Unlike more selective but poorly brain-penetrant PLK4 inhibitors (e.g., centrinone), R1530 is predicted to have moderate-to-good brain exposure [2]. This makes it a candidate of interest for studying PLK4-mediated mitotic disruption and polyploidy in models of brain tumors or brain metastases.

Dual VEGFR/FGFR Angiogenesis Assays

R1530's potent inhibition of both VEGFR2 (IC50=10 nM) and FGFR1 (IC50=28 nM) [3] translates to strong functional inhibition of both VEGF- and bFGF-driven endothelial cell proliferation (IC50=49 nM and 118 nM, respectively) [4]. It serves as a valuable positive control or tool compound for assays where dual blockade of these key angiogenic pathways is required.

BubR1-Dependent Mitotic Checkpoint Studies

R1530's unique mechanism of inducing polyploidy via PLK4 inhibition and subsequent BubR1 downregulation [5] makes it a specialized chemical probe for dissecting the role of the BubR1 mitotic checkpoint in cancer cell biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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